2-(Cyclopropyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol
CAS No.:
Cat. No.: VC13468307
Molecular Formula: C11H17N3OS
Molecular Weight: 239.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3OS |
|---|---|
| Molecular Weight | 239.34 g/mol |
| IUPAC Name | 2-[cyclopropyl-[(3-methylsulfanylpyrazin-2-yl)methyl]amino]ethanol |
| Standard InChI | InChI=1S/C11H17N3OS/c1-16-11-10(12-4-5-13-11)8-14(6-7-15)9-2-3-9/h4-5,9,15H,2-3,6-8H2,1H3 |
| Standard InChI Key | NIAZUZJHTOYRHD-UHFFFAOYSA-N |
| SMILES | CSC1=NC=CN=C1CN(CCO)C2CC2 |
| Canonical SMILES | CSC1=NC=CN=C1CN(CCO)C2CC2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-(cyclopropyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol, reflects its intricate structure:
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A pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) forms the core.
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A methylthio group (-S-CH₃) is attached to the pyrazine ring at position 3.
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A cyclopropylmethylamino substituent (-CH₂-NH-cyclopropyl) is linked to position 2 of the pyrazine ring.
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An ethanol side chain (-CH₂CH₂OH) extends from the amino group .
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇N₃OS | |
| Molecular Weight | 239.34 g/mol | |
| CAS Number | Not explicitly reported | – |
| PubChem CID | Not yet assigned | – |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(cyclopropyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol typically involves multi-step reactions:
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Pyrazine Core Formation: Pyrazine rings are often constructed via condensation reactions of α-diketones with diamines or through cyclization of amino alcohols .
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Functionalization:
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Ethanol Side Chain Addition: Reaction with ethylene oxide or ethanolamine derivatives to append the hydroxyl-containing side chain .
A representative synthesis route is summarized below:
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrazine ring formation | Ammonia, glyoxal, 120°C | 60% |
| 2 | Methylthiolation | CH₃SH, K₂CO₃, DMF, 80°C | 45% |
| 3 | Cyclopropylmethylamination | Cyclopropylmethyl bromide, Et₃N | 50% |
| 4 | Ethanol side chain addition | Ethylene oxide, H₂O, 60°C | 65% |
Note: Yields are illustrative and based on analogous syntheses .
Physicochemical Properties
While direct experimental data for this compound is limited, properties can be extrapolated from structurally related molecules:
Predicted Physical Properties
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include:
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NMR (¹H and ¹³C):
Industrial and Material Science Applications
Gas Scrubbing
Aminoethanol derivatives are effective in acid gas (e.g., CO₂, H₂S) removal. The cyclopropyl group may enhance solubility in nonpolar media, optimizing absorption kinetics .
Polymer Chemistry
As a monomer, the compound’s amino and hydroxyl groups enable polymerization into polyurethanes or epoxy resins, potentially improving thermal stability.
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